molecular formula C16H26N6O2S B5575890 N,N-dimethyl-2-(2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinyl}-1H-imidazol-1-yl)ethanamine

N,N-dimethyl-2-(2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinyl}-1H-imidazol-1-yl)ethanamine

Cat. No.: B5575890
M. Wt: 366.5 g/mol
InChI Key: VKUKJHCYRZRKJN-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinyl}-1H-imidazol-1-yl)ethanamine is a useful research compound. Its molecular formula is C16H26N6O2S and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.18379527 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polarographic Study of Alkyl Imidazolyl Sulfoxides and Sulfides

A study by Johansson and Wendsjö (1983) explored the polarographic behavior of compounds similar to N,N-dimethyl-2-(2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinyl}-1H-imidazol-1-yl)ethanamine. They investigated the reducibility and adsorptivity of these compounds, which could inform their applications in electrochemical processes and synthesis (Johansson & Wendsjö, 1983).

Synthesis of Dimethyl Sulfomycinamate

Bagley et al. (2003) conducted a study on the synthesis of dimethyl sulfomycinamate, a compound structurally related to this compound. Their research focused on creating complex organic molecules that could have implications in pharmaceutical research (Bagley et al., 2003).

One-Pot Synthesis of Quinoxaline Derivatives

Xie et al. (2017) described a one-pot synthesis method for creating N-heterocycle-fused quinoxalines, a process that could potentially be applicable to the synthesis of compounds like this compound. This study highlights the efficiency and green chemistry aspects of synthesizing complex heterocyclic compounds (Xie et al., 2017).

Antimicrobial Evaluation of Novel Pyrazolopyrimidines

Alsaedi, Farghaly, and Shaaban (2019) synthesized a series of pyrazolopyrimidine ring systems with phenylsulfonyl moiety, which is structurally related to this compound. Their study focused on the antimicrobial activities of these new compounds, demonstrating the potential biomedical applications of such molecules (Alsaedi, Farghaly, & Shaaban, 2019).

Properties

IUPAC Name

N,N-dimethyl-2-[2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]imidazol-1-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O2S/c1-19(2)10-11-21-9-6-17-16(21)14-4-7-22(8-5-14)25(23,24)15-12-18-20(3)13-15/h6,9,12-14H,4-5,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUKJHCYRZRKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)C3=NC=CN3CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.